Sodium;azane;2-dodecoxyethyl sulfate
Description
Properties
IUPAC Name |
sodium;azane;2-dodecoxyethyl sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O5S.H3N.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;;/h2-14H2,1H3,(H,15,16,17);1H3;/q;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHIRGCUJUQKNA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)[O-].N.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32NNaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Personal Care Products
Surfactant and Cleansing Agent
- Sodium azane 2-dodecoxyethyl sulfate is widely used as a surfactant in personal care products such as shampoos, body washes, and facial cleansers. Its ability to create foam and emulsify oils makes it effective for removing dirt and grease from skin and hair .
Emulsifier
- The compound acts as an emulsifier, stabilizing formulations by allowing oil and water to mix effectively. This property is crucial in creams and lotions where a stable product is required .
Foaming Agent
- It provides excellent foaming properties, enhancing the sensory experience of personal care products. The stable foam generated by this compound is particularly desirable in shampoos and bubble baths .
Household Cleaning Products
Detergent Formulations
- Sodium azane 2-dodecoxyethyl sulfate is commonly included in various household cleaning products, including laundry detergents and dishwashing liquids. Its surfactant properties help to break down and remove stains and residues effectively .
Hard Water Resistance
- The compound demonstrates good performance even in hard water conditions, making it a preferred choice for cleaning formulations that must maintain efficacy regardless of water quality .
Industrial Applications
Emulsion Polymerization
- In the industrial sector, sodium azane 2-dodecoxyethyl sulfate serves as an emulsifier in emulsion polymerization processes. It facilitates the production of polymers used in paints, coatings, and adhesives by stabilizing the emulsion during synthesis .
Foaming Agents in Construction
- The compound is also utilized as a foaming agent in construction materials such as lightweight concrete and plasterboard. Its ability to generate stable foam contributes to the desired properties of these materials .
Case Studies and Research Findings
| Application Area | Study/Source | Findings |
|---|---|---|
| Personal Care Products | HERA (2003) | Demonstrated low irritation potential; effective cleansing properties noted in shampoos. |
| Household Cleaning | Arthur D. Little (1991) | Showed effectiveness in breaking down grease; compatible with various cleaning agents. |
| Industrial Use | ECHA Substance Information | Emulsification efficiency noted in polymer production; enhances stability of formulations. |
Safety and Environmental Impact
Research indicates that sodium azane 2-dodecoxyethyl sulfate exhibits low systemic toxicity based on studies involving chronic exposure in animal models. It has been shown not to induce significant genotoxic effects or carcinogenicity, making it a safer option for both consumer products and industrial applications . Furthermore, its biodegradability contributes positively to environmental safety profiles compared to other synthetic surfactants.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Sodium;2-dodecoxyethyl sulfate
- CAS No.: 9004-82-4
- Molecular Formula : $ \text{C}{12}\text{H}{25}\text{NaO}_3\text{S} $
- Synonyms: Sodium laureth sulfate (SLES), Texapon, sodium lauryl ether sulfate .
Properties and Applications: Sodium 2-dodecoxyethyl sulfate is an anionic surfactant widely used in detergents, shampoos, and personal care products due to its excellent foaming, emulsifying, and cleaning properties. It features an ethoxylated chain (2-dodecoxyethyl) linked to a sulfate group, which enhances water solubility and reduces skin irritation compared to non-ethoxylated analogs like sodium dodecyl sulfate (SDS) . Key technical specifications include:
- Active Matter : 70 ± 2%
- pH (5% solution) : 6.5–9.5
- Biodegradability : High (>90%)
- Safety Concerns: Potential trace contamination with 1,4-dioxane (a carcinogenic byproduct from ethoxylation) .
Comparison with Similar Compounds
2.1. Sodium Dodecyl Sulfate (SDS)
- IUPAC Name : Sodium dodecyl sulfate
- CAS No.: 151-21-3
- Structure : Linear dodecyl chain directly bonded to sulfate.
- Applications : Laboratory (SDS-PAGE), industrial cleaners, and low-cost detergents.
- Key Differences :
| Property | Sodium 2-Dodecoxyethyl Sulfate | Sodium Dodecyl Sulfate |
|---|---|---|
| Ethoxylation | Yes (improved mildness) | No |
| Skin Irritation | Low | High |
| Foam Stability | Excellent | Moderate |
| 1,4-Dioxane Risk | Yes (trace) | No |
| Biodegradability | High | High |
| Primary Use | Personal care | Industrial/lab |
2.2. Ammonium Lauryl Ether Sulfate (ALES)
- IUPAC Name : Azane;2-dodecoxyethyl hydrogen sulfate
- CAS No.: 71892-96-1
- Structure : Ethoxylated dodecyl chain with ammonium counterion.
- Applications : Shampoos, body washes (compatible with cationic formulations).
- Key Differences :
| Property | Sodium 2-Dodecoxyethyl Sulfate | Ammonium Lauryl Ether Sulfate |
|---|---|---|
| Counterion | Sodium | Ammonium |
| pH Range | 6.5–9.5 | 4.5–7.0 |
| Foam Quality | Dense and stable | Less dense |
| Cost | Moderate | Higher |
2.3. Sodium Dodecylbenzenesulfonate (SDBS)
- IUPAC Name : Sodium dodecylbenzenesulfonate
- CAS No.: 69669-44-9
- Structure : Branched dodecyl chain attached to a benzene ring and sulfonate group.
- Applications : Heavy-duty detergents, industrial cleaners.
- Key Differences :
| Property | Sodium 2-Dodecoxyethyl Sulfate | Sodium Dodecylbenzenesulfonate |
|---|---|---|
| Functional Group | Sulfate | Sulfonate |
| Hard Water Resistance | Moderate | High |
| Biodegradability | High (>90%) | Moderate (~70%) |
| Primary Use | Personal care | Industrial cleaning |
2.4. Disodium Mono(2-Ethylhexyl) Sulfosuccinate
- IUPAC Name: Disodium mono(2-ethylhexyl) sulfosuccinate
- CAS No.: 1224824 (Related Compound B)
- Structure : Branched 2-ethylhexyl chain with sulfosuccinate head.
- Applications : Pharmaceuticals (e.g., docusate sodium), mild cleansers.
- Key Differences :
| Property | Sodium 2-Dodecoxyethyl Sulfate | Disodium Sulfosuccinate |
|---|---|---|
| Irritation Potential | Low | Very low |
| Foaming Capacity | High | Low |
| Cost | Moderate | High |
| Primary Use | General cleansing | Medical/sensitive skin |
Preparation Methods
Ethoxylation of Fatty Alcohols
ALES production begins with the ethoxylation of fatty alcohols derived from natural sources such as coconut or palm kernel oil. Hydrogenation of these oils yields lauryl alcohol (C₁₂H₂₅OH), which undergoes ethoxylation—a reaction with ethylene oxide (C₂H₄O) to form lauryl alcohol ethoxylate (LAE). The degree of ethoxylation, denoted as n in C₁₂H₂₅(OCH₂CH₂)ₙOH, determines the compound’s solubility and surfactant properties. For ALES, typical ethoxylation ranges from 1 to 12 ethylene oxide units.
Reaction Conditions:
Sulfation and Neutralization
The ethoxylated alcohol is then sulfated using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in a continuous reactor. This step forms lauryl ether sulfuric acid , which is neutralized with ammonium hydroxide (NH₄OH) to yield ALES.
Key Parameters:
-
Molar Ratio: SO₃ to LAE ≈ 1:1 (excess SO₃ minimizes unreacted alcohol).
-
Neutralization pH: 5.5–7.0 to ensure complete conversion to the ammonium salt.
Synthesis of Sodium Laureth Sulfate (SLES)
Industrial-Scale Falling-Film Reactor
SLES synthesis employs a high-efficiency falling-film reactor, as described in ChemicalBook. Lauryl alcohol ethoxylate (e.g., laureth-2) is fed into the reactor alongside diluted SO₃ gas (3.5–4.0 vol%). The reaction proceeds as follows:
Reaction Steps:
Laboratory-Scale Synthesis
Smaller batches may use chlorosulfonic acid as a sulfating agent, though this method generates HCl gas, requiring stringent ventilation. Neutralization with NaOH yields SLES with >90% purity.
Comparative Analysis of Preparation Methods
Ammonium vs. Sodium Salts: Process Differences
Yield Optimization Strategies
-
ALES: Excess NH₄OH (10–15%) ensures complete neutralization, minimizing residual acidity.
-
SLES: SO₃-to-LAE molar ratios >1:1 improve sulfation efficiency but require precise temperature control to avoid sulfone byproducts.
Key Parameters Affecting Synthesis
Ethoxylation Degree
Higher ethoxylation (e.g., n=7 vs. n=2) reduces skin irritancy but increases production costs due to extended reaction times. For ALES, n=3–5 balances cost and performance.
Sulfation Agents
-
SO₃ Gas: Preferred in industry for minimal waste and high purity.
-
Chlorosulfonic Acid: Used in labs but requires HCl scrubbing systems.
Industrial Production Considerations
Scalability Challenges
Falling-film reactors achieve throughputs >250 kg/h but demand precise SO₃ dispersion to prevent hot spots. ALES production often uses batch reactors for smaller volumes.
Purification and Quality Control
-
ALES: Dialysis or ion exchange removes unreacted ammonium ions.
-
SLES: Vacuum distillation eliminates residual sodium sulfate.
Recent Advances and Research Findings
Green Chemistry Initiatives
Recent studies explore enzymatic sulfation using Arylsulfotransferases to reduce SO₃ usage, though yields remain suboptimal (<60%) compared to conventional methods.
Nanoparticle Synthesis
ALES has been utilized to synthesize superhydrophobic silica nanoparticles, where its surfactant properties yield smaller particle sizes (50–100 nm) and higher contact angles (150–160°).
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying sodium 2-dodecoxyethyl sulfate in complex biological matrices?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal for sensitive detection in tissues (e.g., fish muscle) due to its high specificity. Sample preparation may involve pressurized liquid extraction (PLE) with in-situ derivatization to enhance volatility .
- Gas Chromatography-Mass Spectrometry (GC-MS) can be used after derivatization to improve thermal stability. For example, acetylation or silylation protocols adapted from 3-MCPD analysis in baked goods .
- Fluorescence Detection : For trace residues, LC with fluorescence detection is viable, as demonstrated for pesticide residues in salmon tissue (LOD: 0.01 ppm) .
Q. How can purity and compositional integrity be assessed during synthesis or procurement?
- Methodological Answer :
- Active Matter Quantification : Titration or gravimetric analysis to measure active surfactant content (target: 70% ± 2.0%) .
- Impurity Profiling :
- Unreacted Sulfates : Ion chromatography to quantify residual sodium sulfate (<1.0%) and unsulfated matter (<1.5%) .
- pH Stability Testing : Validate pH (5% solution) within 6.5–9.5 using potentiometric methods .
- Structural Confirmation : Compare experimental IR spectra with reference data (e.g., PubChem or NIST entries) to verify alkyl chain and sulfate group integrity .
Advanced Research Questions
Q. How can experimental design address contradictions in biodegradation studies of sodium 2-dodecoxyethyl sulfate?
- Methodological Answer :
- Variable Control : Standardize microbial consortia (e.g., OECD 301F inoculum) and temperature (25°C ± 1°C) to reduce inter-study variability .
- Degradation Product Analysis : Use LC-MS/MS to monitor intermediates (e.g., ethoxylated alcohols) and confirm mineralization via CO₂ evolution tests .
- Matrix Effects : Compare freshwater vs. marine systems, as salinity impacts micelle formation and microbial activity .
Q. What strategies resolve data inconsistencies in the compound’s interaction with lipid bilayers?
- Methodological Answer :
- Model Membrane Systems : Use Langmuir-Blodgett troughs to study monolayer penetration at varying surface pressures (10–40 mN/m) .
- Fluorescence Quenching : Incorporate pyrene-labeled lipids to quantify critical micelle concentration (CMC) shifts in bilayers .
- Contradiction Mitigation : Replicate studies with controlled ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .
Q. How can thermodynamic stability be evaluated under extreme pH and temperature conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C for anhydrous forms) .
- pH Stability Profiling : Use accelerated aging studies (40°C, 75% RH) with periodic HPLC analysis to track hydrolysis (e.g., sulfate ester cleavage) .
- Shomate Equation Modeling : Predict heat capacity (Cp) and entropy (S°) changes using NIST thermochemical data for sodium sulfate analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
